7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-8(12)7-3-5-4-13-2-1-6(5)9-10-7;/h3H,1-2,4H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPQZGSYYPYEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridazine core. The carboxylic acid group is then introduced through further functionalization steps, often involving oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrano ring, potentially converting it to a dihydropyrano structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).
Major Products
Scientific Research Applications
Medicinal Chemistry
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride has been explored for its potential as an antiviral agent . Research indicates that derivatives of pyridine and pyridazine compounds exhibit significant antiviral activities against various viruses, including influenza and HIV. For instance, certain derivatives have shown effectiveness in inhibiting viral replication in infected cells at low concentrations .
Antimicrobial Activity
Studies have demonstrated that compounds related to 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid possess broad-spectrum antibacterial properties . For example, certain synthesized derivatives have been tested against Gram-positive bacteria and exhibited notable bactericidal activity . This makes them promising candidates for the development of new antibiotics.
Liquid Crystalline Materials
The compound has been investigated for its potential use in liquid crystal applications . Liquid crystals are materials that exhibit properties between those of liquids and solid crystals and are widely used in display technologies. Research indicates that the carboxylic acid derivatives can form liquid crystalline phases, which could be utilized in advanced display systems .
Synthesis of Bioactive Compounds
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for further modification to create derivatives with enhanced biological activities. For instance, it has been used as a precursor in the synthesis of anticoagulants like Apixaban .
Case Studies
Mechanism of Action
The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
Comparison :
Implications :
- The absence of biological data for the target compound contrasts with the pyrano[4,3-b]pyridine derivative’s potent FABP4 inhibition . tetrazole) may affect binding.
Critical Analysis of Substituent Effects
Biological Activity
7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- CAS Number : 1075260-60-4
Biological Activity Overview
Recent studies have highlighted various biological activities associated with 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : May inhibit inflammatory pathways.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds, including 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride, show promising antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid | S. aureus, E. coli | Significant activity compared to reference antibiotics |
| Derivative 3a | Klebsiella pneumoniae | Strong activity against Gram-negative bacteria |
| Derivative 3c | Candida albicans | Effective antifungal activity |
Anticancer Activity
The compound has been evaluated for its anticancer properties in various studies. Notably, it has shown cytotoxic effects in human cancer cell lines, indicating potential as a chemotherapeutic agent.
Case Study: Cytotoxicity in Cancer Cell Lines
In a recent study, the compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:
- Cytotoxic Effects : The compound exhibited a dose-dependent reduction in cell viability.
- Mechanism of Action : Likely involves apoptosis induction and cell cycle arrest.
The biological activity of 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor signaling pathways that are crucial for cellular proliferation and survival.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid; hydrochloride?
- Methodological Answer : A stepwise approach is advised. Begin with cyclization of a pyridazine precursor using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to form the pyrano-pyridazine core, followed by carboxylation at the 3-position . Subsequent hydrochloride salt formation can be achieved via acid-base titration with HCl in anhydrous conditions. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediate stability and reaction yields .
- Key Considerations : Monitor reaction intermediates via TLC or LC-MS to avoid over-functionalization. Use inert atmospheres for moisture-sensitive steps.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column, using acetonitrile/water (0.1% TFA) gradients. Compare retention times against reference standards .
- Structure : Confirm via - and -NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons and carboxylate signals. Mass spectrometry (ESI+) should match the molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Solutions include:
- Variable Temperature NMR : Identify temperature-dependent splitting to confirm conformational exchange.
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.
- High-Resolution Mass Spectrometry (HRMS) : Rule out isotopic or adduct interference .
Q. What computational tools are effective for predicting reactivity or optimizing synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian, ORCA). Focus on ring-closing energetics and carboxylation feasibility .
- Machine Learning : Train models on analogous pyridazine derivatives to predict optimal solvents, catalysts, or temperatures (e.g., COMSOL Multiphysics integration for process simulation) .
Q. How can membrane separation technologies improve the purification of this compound?
- Methodological Answer : Nanofiltration (NF) or reverse osmosis (RO) membranes with MWCO ≤ 300 Da can isolate the hydrochloride salt from smaller byproducts. Parameters to optimize:
- Transmembrane Pressure : 10–20 bar for NF.
- Solvent Compatibility : Ensure membrane stability in polar aprotic solvents (e.g., DMF, THF) .
Notes on Contradictory Evidence
- reports a 57% yield for a similar cyclization step, while suggests computational optimization can improve yields. Researchers should balance experimental feasibility with computational predictions.
- Safety protocols in emphasize glovebox use for hazardous intermediates, whereas focuses on industrial-scale separation. Adapt protocols to lab-scale constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
